1,2,3,4,6,8-Hexachlorodibenzofuran

Catalog No.
S749325
CAS No.
69698-60-8
M.F
C12H2Cl6O
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,6,8-Hexachlorodibenzofuran

CAS Number

69698-60-8

Product Name

1,2,3,4,6,8-Hexachlorodibenzofuran

IUPAC Name

1,2,3,4,6,8-hexachlorodibenzofuran

Molecular Formula

C12H2Cl6O

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C12H2Cl6O/c13-3-1-4-6-7(15)8(16)9(17)10(18)12(6)19-11(4)5(14)2-3/h1-2H

InChI Key

UCFGNWHERVQWMZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl

1,2,3,4,6,8-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, characterized by six chlorine atoms attached to the dibenzofuran structure. This compound is notable for its environmental persistence and potential toxicity, often arising as a by-product in industrial processes involving chlorinated compounds . The molecular formula for this compound is C₁₂H₂Cl₆O, and it is recognized for its role in environmental contamination and health risk assessments related to exposure to chlorinated compounds .

  • Oxidation: This can produce more oxidized derivatives. Strong oxidizing agents such as potassium permanganate or ozone are typically used in these reactions.
  • Reduction: This process can remove chlorine atoms, yielding less chlorinated dibenzofurans. Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed.
  • Substitution: Chlorine atoms can be replaced with other functional groups under specific conditions using nucleophilic reagents such as sodium hydroxide or ammonia .

The major products formed depend on the specific conditions and reagents involved. For instance, oxidation may lead to hydroxylated derivatives while reduction can yield less chlorinated variants.

Research indicates that 1,2,3,4,6,8-Hexachlorodibenzofuran exhibits significant biological activity. It acts as a ligand-activated transcriptional activator and has been linked to various toxicological effects. These include reproductive toxicity and potential carcinogenicity . Its biological impact is largely attributed to its structural characteristics and the presence of chlorine atoms at specific positions on the dibenzofuran backbone.

Synthesis of 1,2,3,4,6,8-Hexachlorodibenzofuran can be achieved through the chlorination of dibenzofuran. This typically involves:

  • Chlorination Process: Dibenzofuran is reacted with chlorine gas under controlled conditions to selectively chlorinate at desired positions.
  • Industrial Production: In industrial settings, this compound often forms unintentionally during the manufacture of other chlorinated compounds such as polychlorinated biphenyls (PCBs) or during the incineration of chlorinated organic materials .

1,2,3,4,6,8-Hexachlorodibenzofuran has several applications in scientific research:

  • Environmental Studies: It serves as a marker for assessing the environmental impact of chlorinated compounds.
  • Toxicology Research: Investigations into its toxic effects help elucidate health risks associated with exposure to polychlorinated dibenzofurans.
  • Analytical Chemistry: The compound acts as a reference standard in environmental sample analysis for chlorinated dibenzofurans.

Studies on the interactions of 1,2,3,4,6,8-Hexachlorodibenzofuran with biological systems have highlighted its role in various biochemical pathways. Its ability to activate transcription factors may lead to altered gene expression profiles associated with toxicity and carcinogenicity. Additionally, research indicates that it interacts with cellular receptors involved in hormonal signaling pathways .

Similar Compounds: Comparison

Several similar compounds exist within the polychlorinated dibenzofuran family. Key comparisons include:

Compound NameChlorination PatternUnique Characteristics
1,2,3,4,7,8-HexachlorodibenzofuranChlorines at positions 1-4 & 7-8Different toxicological profile compared to 1,2,3,4,6,8
1,2,3,6,7,8-HexachlorodibenzofuranChlorines at positions 1-3 & 6-8Exhibits distinct environmental behavior
2,3,4,6,7,8-HexachlorodibenzofuranChlorines at positions 2-4 & 6-8May have different metabolic pathways

The uniqueness of 1,2,3,4,6,8-Hexachlorodibenzofuran lies in its specific chlorination pattern which influences both its chemical reactivity and biological activity compared to other hexachlorodibenzofurans .

Global Environmental Reservoirs and Hotspots

1,2,3,4,6,8-Hexachlorodibenzofuran exhibits widespread distribution across global environmental matrices, with concentrations varying significantly between different reservoirs and geographical regions [1] [2] [3]. The compound demonstrates ubiquitous presence in soil, sediments, air, and water systems worldwide, reflecting its persistent nature and extensive historical releases from anthropogenic sources [4] [5].

Air concentrations of polychlorinated dibenzofurans, including hexachlorinated congeners, have been documented at levels of 4,855 femtograms per cubic meter in gas phase samples, with corresponding toxic equivalent concentrations of 203 femtograms toxic equivalent per cubic meter in atmospheric studies conducted along the upper reaches of the Haihe River in North China [6]. These atmospheric concentrations represent significant environmental reservoirs that contribute to long-range transport and global distribution patterns [7] [8].

Aquatic systems serve as major environmental reservoirs for 1,2,3,4,6,8-hexachlorodibenzofuran, with dissolved phase concentrations reaching 9.5 picograms per liter and corresponding toxic equivalent values of 0.46 picograms toxic equivalent per liter in river water samples [6]. Suspended particulate matter in aquatic environments contains elevated concentrations ranging from 0.09 to 2.91 picograms per liter, indicating the compound's strong affinity for particulate phases in water column systems [9].

Sedimentary environments represent the most significant long-term reservoirs for hexachlorodibenzofuran compounds, with concentrations of 99.2 picograms per gram dry weight and toxic equivalent concentrations of 2.2 picograms toxic equivalent per gram dry weight documented in sediment core analyses [6]. These sedimentary reservoirs demonstrate the compound's tendency to accumulate in depositional environments where it can persist for extended periods due to anaerobic conditions and limited degradation processes [10] [11].

Terrestrial soil systems contain measurable concentrations of 56.4 picograms per gram with toxic equivalent values of 1.3 picograms toxic equivalent per gram, reflecting atmospheric deposition and direct contamination sources [6]. The global distribution patterns indicate particularly elevated concentrations in industrialized regions of North America, Europe, and East Asia, where historical production and use of chlorinated organic compounds resulted in significant environmental releases [3] [12] [13].

Environmental MatrixConcentration RangeLocation/StudyReference
Air (gas phase)4,855 fg/m³ (TEQ: 203 fg TEQ/m³)Upper Haihe River, North China [6]
Air (particulate)Varies by regionMediterranean/Black Seas [7]
Water (dissolved)9.5 pg/L (TEQ: 0.46 pg TEQ/L)Upper Haihe River, North China [6]
Water (suspended)0.09-2.91 pg/LHouston Ship Channel [9]
Sediment99.2 pg/g dw (TEQ: 2.2 pg TEQ/g dw)Upper Haihe River, North China [6]
Soil56.4 pg/g (TEQ: 1.3 pg TEQ/g)Upper Haihe River, North China [6]

Atmospheric Transport Mechanisms and Long-Range Dispersion

The atmospheric transport of 1,2,3,4,6,8-hexachlorodibenzofuran occurs through complex mechanisms involving both gas-phase and particle-bound transport processes that enable global-scale distribution [7] [14]. The compound's atmospheric residence time is exceptionally long due to its chemical stability and resistance to atmospheric degradation processes, allowing for extensive long-range transport to remote regions far from original emission sources [8] [15].

Gas-particle partitioning represents a critical factor determining the atmospheric behavior and transport characteristics of hexachlorodibenzofuran compounds [6]. The partitioning coefficient correlates significantly with the subcooled liquid vapor pressure and octanol-air partition coefficient, with logarithmic relationships governing the distribution between gaseous and particulate phases in atmospheric systems [6]. These partitioning relationships directly influence the compound's susceptibility to different atmospheric removal processes and transport distances [7].

Atmospheric degradation of hexachlorodibenzofuran occurs primarily through reaction with hydroxyl radicals, representing the main atmospheric removal pathway for these persistent compounds [7]. However, the degradation rates are extremely slow compared to most organic pollutants, contributing to the compound's ability to undergo extensive atmospheric transport before removal from the atmospheric reservoir [14]. The lack of significant photolytic degradation pathways further enhances the atmospheric persistence and long-range transport potential [8].

Long-range atmospheric transport has been documented through the detection of hexachlorodibenzofuran and related compounds in pristine environments including Arctic and Antarctic regions, demonstrating the global reach of atmospheric dispersion processes [15]. Atmospheric measurements conducted in remote locations such as Mongolia have revealed exceptionally high concentrations that exceed those of other chlorinated organic pollutants by significant margins [8]. These findings indicate that atmospheric transport can result in regional-scale contamination patterns extending far from industrial source regions [16].

The global atmospheric circulation patterns play a fundamental role in determining the distribution and deposition patterns of hexachlorodibenzofuran compounds [17] [18]. The large-scale atmospheric circulation cells, including Hadley, Ferrel, and polar cells, facilitate the redistribution of persistent organic pollutants from lower latitudes toward polar regions through systematic atmospheric transport processes [18]. Trade wind patterns and mid-latitude westerlies contribute to the intercontinental transport of these compounds, resulting in global contamination patterns that reflect atmospheric circulation dynamics [16].

ParameterValue/DescriptionEnvironmental SignificanceReference
Atmospheric residence timeVery long due to persistenceAllows global distribution [7]
Long-range transport capabilityHigh - detected in remote regionsContamination of pristine areas [8] [15]
Gas-particle partitioning coefficientCorrelates with subcooled liquid vapor pressureDetermines atmospheric phase distribution [6]
Degradation pathwayOH radical degradation (primary)Slow atmospheric removal [7]
Half-life in atmosphereExtended (specific data not available)Persistent atmospheric presence [2]
Transport distanceGlobal scaleArctic and Antarctic contamination [15]

Sediment-Water Partitioning Coefficients

The sediment-water partitioning behavior of 1,2,3,4,6,8-hexachlorodibenzofuran is characterized by extremely strong sorption to sedimentary organic matter, resulting in limited aqueous phase mobility and extensive accumulation in benthic environments [9] [19] [11]. The octanol-water partition coefficient for hexachlorodibenzofuran congeners reaches values of log 7.506, indicating exceptionally high hydrophobicity and strong partitioning toward organic phases [20] [21].

Water solubility of hexachlorodibenzofuran compounds is extremely limited, with predicted values of 10^-10.66 moles per liter for specific congeners [20]. This extremely low aqueous solubility directly contributes to the compound's strong tendency to associate with particulate matter and sedimentary organic carbon rather than remaining in dissolved aqueous phases [22] [11]. The limited water solubility also restricts the bioavailability of these compounds from aqueous exposure pathways [23].

Organic carbon-normalized partition coefficients for hexachlorodibenzofuran compounds in sediment-water systems range from log 4.92 to 8.59 liters per kilogram organic carbon, demonstrating the dominant role of organic matter in controlling the environmental distribution [9]. These partition coefficients exceed those predicted based solely on octanol-water partitioning relationships, indicating additional sorption mechanisms including interactions with black carbon and other combustion-derived carbonaceous materials present in sediments [22].

Bottom sediment-dissolved phase partition coefficients range from log 5.48 to 8.48 liters per kilogram organic carbon, reflecting the strong binding affinity of hexachlorodibenzofuran to sedimentary matrices [9]. The observed partition coefficients often deviate from equilibrium predictions by factors ranging from 0.64 to 1.26, suggesting dynamic non-equilibrium conditions in natural sediment-water systems [9] [11]. These deviations indicate ongoing fluxes across sediment-water interfaces driven by temporal variations in environmental conditions [11].

Bioavailability of hexachlorodibenzofuran from sedimentary sources is significantly limited due to strong sorption interactions, particularly with black carbon fractions that can account for sorption coefficients orders of magnitude higher than interactions with amorphous organic carbon alone [22]. The presence of black carbon in sediments can reduce the freely dissolved concentrations available for biological uptake, thereby affecting bioaccumulation potential from sedimentary exposure pathways [19] [22].

Equilibrium partitioning theory provides a framework for understanding the distribution of hexachlorodibenzofuran between sediment organic carbon, interstitial water, and benthic organisms [19]. However, field observations frequently indicate non-equilibrium conditions, with fugacity fraction values ranging from 0.06 to 0.63 for different congeners, suggesting varying migration directions and dynamic exchange processes in natural systems [11].

Congener/PropertyValueEnvironmental ImplicationReference
Log octanol-water partition coefficient (log Kow)7.506 (1,2,3,4,7,8-HxCDF)High hydrophobicity, strong sorption [20]
Water solubility10^-10.66 mol/L (predicted)Extremely low aqueous mobility [20]
Organic carbon-normalized partition coefficient (log Koc)4.92-8.59 L/kg-ocStrong binding to organic matter [9]
Sediment-water partition coefficient range5.48-8.48 L/kg-oc (bottom sediment)Sediment acts as major reservoir [9]
Bioavailability factorLimited due to strong sorptionReduced biological uptake from water [19]
Equilibrium statusNon-equilibrium conditions commonDynamic exchange between phases [11]

Bioaccumulation in Aquatic and Terrestrial Ecosystems

Bioaccumulation of 1,2,3,4,6,8-hexachlorodibenzofuran in aquatic ecosystems demonstrates complex patterns that vary significantly among species, trophic levels, and environmental conditions [24] [25] [26]. The compound exhibits high bioaccumulation potential due to its lipophilic nature and resistance to metabolic degradation, resulting in tissue concentrations that can exceed environmental levels by several orders of magnitude [27] [28].

Aquatic invertebrates, particularly polychaete worms such as Hediste diversicolor, show preferential accumulation of less chlorinated dibenzofuran congeners compared to highly chlorinated forms [25]. Biota-to-sediment accumulation factors decrease linearly with increasing lipophilicity expressed as logarithmic octanol-water partition coefficients, suggesting that extremely hydrophobic congeners may be less bioavailable despite their persistence [25]. This pattern indicates efficient elimination mechanisms for highly chlorinated congeners in certain invertebrate species [25].

Fish bioaccumulation of hexachlorodibenzofuran and related compounds results in bioaccumulation factors ranging from 220,000 to 400,000 for polychlorinated dibenzo-para-dioxins and polychlorinated dibenzofurans combined [27]. Laboratory-derived bioconcentration factors for fish species range around 12,800 liters per kilogram on a lipid-normalized basis, while field-derived bioaccumulation factors can reach 238,000 liters per kilogram, indicating significant biomagnification through dietary exposure pathways [24] [27].

Biomagnification through aquatic food webs occurs with trophic magnification factors of approximately 3 per trophic level for hexachlorodibenzofuran and related compounds [24] [28]. This biomagnification results in progressively higher concentrations in top predators, with biomagnification factors reaching 32 between prey fish and fish-eating birds such as herring gulls in Lake Ontario studies [28]. The biomagnification process significantly amplifies human exposure risks through consumption of contaminated fish and marine mammals [24] [27].

Bivalve mollusks including mussels, oysters, and other filter-feeding species demonstrate species-specific bioaccumulation patterns that differ substantially from other marine organisms [26]. The congener profiles in bivalve tissues often show complex mixtures dominated by tetrachlorodibenzofuran and tetrachlorodibenzo-para-dioxin isomers, with highly chlorinated congeners including octachlorodibenzo-para-dioxin also present [26]. These patterns suggest species-specific metabolism and elimination processes that alter the environmental congener signatures [26].

Marine mammals accumulate hexachlorodibenzofuran compounds to high concentrations in lipid-rich tissues, with bioaccumulation factors varying significantly based on diet, age, and reproductive status [28]. The lipophilic nature of these compounds results in preferential accumulation in adipose tissue, liver, and other organs with high lipid content [1] [28]. Bioaccumulation in marine mammals represents a significant pathway for human exposure in populations that consume marine mammal tissues [24].

Terrestrial ecosystem bioaccumulation occurs primarily through atmospheric deposition and subsequent food web transfer, though quantitative data for hexachlorodibenzofuran specifically remain limited compared to aquatic systems [29] [30]. Terrestrial food webs can exhibit biomagnification patterns similar to aquatic systems, particularly in areas receiving high atmospheric deposition inputs from industrial sources [12] [13].

Organism TypeBioaccumulation Factor (BAF)Accumulation PatternEnvironmental SignificanceReference
Polychaete worms (Hediste diversicolor)BSAF decreases with log KowPreferential uptake of lower chlorinatedEfficient elimination mechanisms [25]
Fish (various species)400,000-220,000 (PCDDs/PCDFs)Higher chlorinated congeners dominateLong-term tissue persistence [27]
Bivalves (mussels, oysters)Low bioaccumulation observedSpecies-specific metabolism patternsFood web contamination [26]
Aquatic food websBiomagnification factor: 3 per levelIncreases with trophic levelTop predator exposure risk [24]
Marine mammalsHigh accumulation in lipid tissuesLipid-normalized concentrationsHuman exposure through seafood [28]
Birds (fish-eating)BMF: 32 (alewife to herring gulls)Significant biomagnificationEcosystem health indicator [28]

XLogP3

7.3

UNII

I9A11M9ARZ

Other CAS

69698-60-8

Wikipedia

1,2,3,4,6,8-hexachlorodibenzofuran

Dates

Modify: 2023-08-15

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